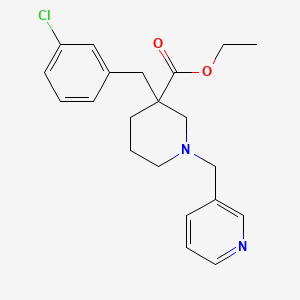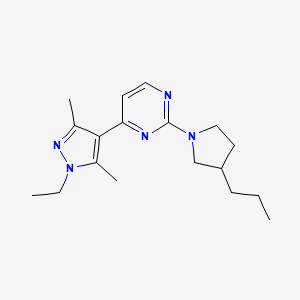![molecular formula C10H17N3O5 B6082087 diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
diethyl [(2-acetylhydrazino)(amino)methylene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2-acetylhydrazino)(amino)methylene]malonate, commonly known as AAMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug discovery, organic synthesis, and material science. AAMM is a yellow crystalline solid, and its chemical formula is C11H17N5O4.
Mechanism of Action
The mechanism of action of AAMM is not fully understood. However, it is believed that AAMM exerts its anticancer activity by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. AAMM has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
AAMM has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. AAMM has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the major advantages of AAMM is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, the synthesis of AAMM is relatively complex and requires the use of hazardous chemicals such as formaldehyde. Furthermore, the mechanism of action of AAMM is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research on AAMM. One possible direction is the development of new synthetic methods for AAMM that are more efficient and environmentally friendly. Another direction is the elucidation of the mechanism of action of AAMM, which could lead to the development of more effective anticancer drugs. Furthermore, the potential applications of AAMM in material science and organic synthesis should be further explored.
Synthesis Methods
The synthesis of AAMM involves the reaction of diethyl malonate with acetylhydrazine and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure AAMM.
Scientific Research Applications
AAMM has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. AAMM has also been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, AAMM has been used as a building block in the synthesis of various organic compounds and materials.
properties
IUPAC Name |
ethyl (E)-2-[(Z)-N'-acetamidocarbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-4-17-9(15)7(10(16)18-5-2)8(11)13-12-6(3)14/h15H,4-5H2,1-3H3,(H2,11,13)(H,12,14)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZUJYOTYCVCG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NNC(=O)C)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N\NC(=O)C)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(2-acetylhydrazinyl)(amino)methylidene]propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)


![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)
![{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)


![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)